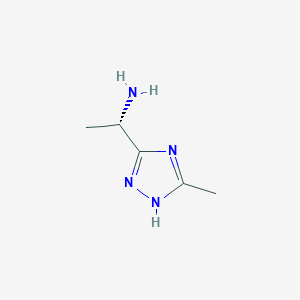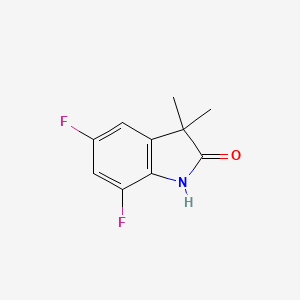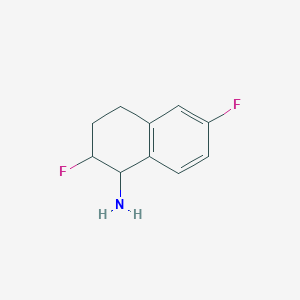![molecular formula C12H23N3O3 B13208018 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H23N3O3 It is known for its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclobutyl]carbamate
- tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]carbamate
- tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate
Comparison:
- Structural Differences: The primary difference lies in the ring structure attached to the hydroxycarbamimidoyl group. While tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate has a cyclohexyl ring, the similar compounds have cyclobutyl, methylethyl, or cyclopropyl rings.
- Reactivity: The reactivity of these compounds may vary based on the ring size and substituents, affecting their chemical and biological properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity, making them valuable in different research contexts .
Propriétés
Formule moléculaire |
C12H23N3O3 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) |
Clé InChI |
LZIJNUIXXMZBED-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N/O)/N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207950.png)


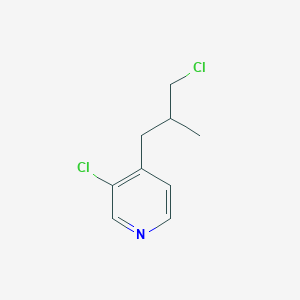

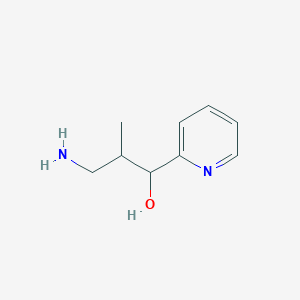
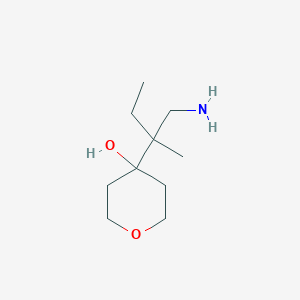
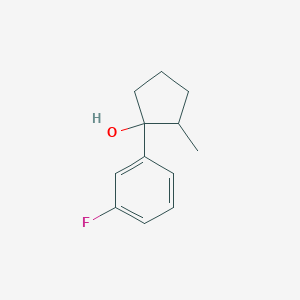
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)
